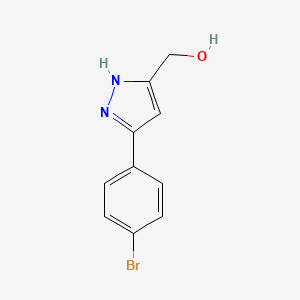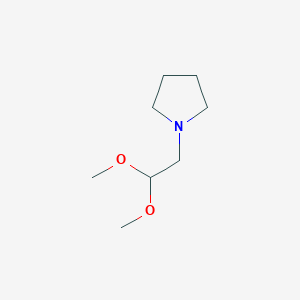
2-(6-Fluoronaphthalen-2-yl)acetonitrile
Vue d'ensemble
Description
“2-(6-Fluoronaphthalen-2-yl)acetonitrile” is a chemical compound with the molecular formula C12H8FN . It has a molecular weight of 185.20 g/mol .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, acetonitrile is known to be a common two-carbon building block in organic molecules used to construct many useful chemicals .Molecular Structure Analysis
The InChI string for “this compound” isInChI=1S/C12H8FN/c13-12-4-3-10-7-9 (5-6-14)1-2-11 (10)8-12/h1-4,7-8H,5H2 . The Canonical SMILES is C1=CC2=C (C=CC (=C2)F)C=C1CC#N . Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 23.8 Ų and contains 14 heavy atoms . It has no hydrogen bond donors but has 2 hydrogen bond acceptors . The compound has one rotatable bond . The exact mass and monoisotopic mass are both 185.064077422 g/mol .Applications De Recherche Scientifique
Enantioselective Sensing
A study by Mei and Wolf (2004) demonstrated the use of a chiral fluorosensor derived from 1,8-diacridylnaphthalene for enantioselective sensing of various chiral carboxylic acids, including amino acids and halogenated carboxylic acids. This application highlights the potential of naphthalene derivatives in chiral discrimination and sensing technologies (X. Mei & C. Wolf, 2004).
Fluorescence Sensing of Anions
Research by Hua (2010) explored the interactions of a naphthalene-based semicarbazide with various anions in acetonitrile, revealing its potential as a fluorescent sensor for anion detection. This work underscores the utility of naphthalene derivatives in the development of sensitive and selective probes for anion recognition (X. Hua, 2010).
Selective Metal Ion Sensing
A novel fluorescent Schiff base incorporating a naphthalene unit was investigated by Yıldırım and Kaya (2010) for its selective sensing capabilities towards Cu(II) ions. This research indicates the potential of naphthalene derivatives in creating selective sensors for metal ion detection in various environmental and biological contexts (M. Yıldırım & I. Kaya, 2010).
Alternative Synthesis Methods
Zhu Zhijian et al. (2007) reported a practical alternative synthesis method for 8-fluoronaphthalen-1-ylamine, overcoming scale-up challenges and providing insights into the synthetic accessibility of naphthalene derivatives. This work is pivotal for the chemical synthesis community, offering scalable and efficient routes to complex naphthalene structures (Zhu Zhijian et al., 2007).
Chemosensors for Metal Ions
Singh et al. (2013) synthesized a Schiff base naphthalene derivative that acted as a tridentate fluorescent sensor for Al3+, demonstrating high selectivity and sensitivity in acetonitrile and aqueous solutions. This study highlights the application of naphthalene derivatives in the detection and quantification of metal ions, which is crucial in environmental monitoring and biomedical diagnostics (V. Singh et al., 2013).
Propriétés
IUPAC Name |
2-(6-fluoronaphthalen-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN/c13-12-4-3-10-7-9(5-6-14)1-2-11(10)8-12/h1-4,7-8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCSARCBLKAYDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C=C1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-Bromo-ethyl)-imidazo[1,2-a]pyridine](/img/structure/B1444266.png)

![5-Bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1444269.png)

![1-[3-(5-Bromo-1,3-thiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B1444273.png)




